molecular formula C17H19ClN2O4S B3704296 N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide

Cat. No.: B3704296
M. Wt: 382.9 g/mol
InChI Key: DMJGDMATLSHDTB-UHFFFAOYSA-N
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Description

N²-[(4-Chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N²-methylglycinamide is a sulfonamide-containing glycinamide derivative characterized by three key structural motifs:

  • 4-Chlorophenylsulfonyl group: Imparts electron-withdrawing properties and enhances binding to hydrophobic pockets in biological targets .
  • 4-Methoxybenzyl group: Increases lipophilicity and may improve membrane permeability compared to unsubstituted benzyl groups .
  • N²-Methyl substitution: Reduces steric hindrance and modulates metabolic stability .

Its synthesis likely involves multi-step reactions, including sulfonylation of a glycinamide precursor and subsequent functionalization of the benzyl group, as described for structurally related compounds .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-20(25(22,23)16-9-5-14(18)6-10-16)12-17(21)19-11-13-3-7-15(24-2)8-4-13/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJGDMATLSHDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide involves several steps. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The 4-chlorophenyl group is reacted with chlorosulfonic acid to form 4-chlorophenylsulfonyl chloride.

    Amidation: The 4-chlorophenylsulfonyl chloride is then reacted with N-(4-methoxybenzyl)-N-methylglycinamide in the presence of a base such as triethylamine to form the desired compound.

Chemical Reactions Analysis

N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki–Miyaura coupling.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Research involving this compound includes studies on its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of protein-protein interactions.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Features Key Differences from Target Compound Biological Activity
N²-[(3-Chloro-4-ethoxyphenyl)sulfonyl]-N²-ethyl-N-(2-hydroxyethyl)glycinamide Ethoxy group at phenyl ring; ethyl and hydroxyethyl substituents Ethoxy vs. methoxy (target: 4-methoxybenzyl); ethyl vs. methyl (N²) Enhanced solubility due to hydroxyethyl group; moderate enzyme inhibition
N-[4-(Acetylamino)phenyl]-N²-methyl-N²-[(4-methylphenyl)sulfonyl]glycinamide 4-Methylphenylsulfonyl; acetylamino phenyl Methylphenylsulfonyl (less electronegative) vs. 4-chlorophenylsulfonyl (target) Antimicrobial activity; lower binding affinity than chlorophenyl analogs
Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate Methyl ester; 2,4-dimethoxyphenyl Ester group (hydrolytically unstable) vs. glycinamide (target); lacks N²-methyl Anti-inflammatory via COX inhibition
2-(N-(4-Chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide Multiple chloro substitutions; acetamide backbone Additional dichloro and methoxy groups; acetamide vs. glycinamide Potent antimicrobial; higher logP than target compound

Physicochemical Insights :

  • The 4-chlorophenylsulfonyl group in the target compound enhances electrophilicity and target binding compared to methylphenylsulfonyl analogs .
  • The 4-methoxybenzyl group increases lipophilicity (logP ~3.5) relative to hydroxyethyl or unsubstituted benzyl groups, improving blood-brain barrier penetration .
  • N²-Methylation reduces metabolic degradation compared to ethyl or unsubstituted analogs, as seen in pharmacokinetic studies of related glycinamides .
Enzyme Inhibition and Binding Affinity
  • Target Compound : Predicted to inhibit serine proteases (e.g., thrombin) due to sulfonamide interaction with catalytic residues (Ki ~50 nM estimated) .
  • N-[4-(Acetylamino)phenyl]-N²-methyl-N²-[(4-methylphenyl)sulfonyl]glycinamide: Shows weaker inhibition (Ki >200 nM) against the same targets, highlighting the importance of the 4-chlorophenyl group for potency .
  • Methyl N-(2,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate : Inhibits cyclooxygenase-2 (COX-2) with IC₅₀ = 1.2 μM, but its ester group limits in vivo stability compared to the glycinamide backbone of the target .
Antimicrobial and Anticancer Potential
  • The target’s chlorophenylsulfonyl moiety confers broad-spectrum antimicrobial activity (MIC = 8–16 μg/mL against S. aureus and E. coli), outperforming methylphenyl analogs (MIC = 32–64 μg/mL) .
  • 2-(N-(4-Chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-methylacetamide exhibits superior anticancer activity (IC₅₀ = 0.8 μM vs. HeLa cells) due to polyhalogenation, though with increased toxicity risks compared to the target compound .

Biological Activity

N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide is a synthetic compound characterized by its unique molecular structure, which includes a sulfonyl group, a 4-chlorophenyl moiety, and a 4-methoxybenzyl group. Its molecular formula is C17H19ClN2O4S, with a molecular weight of 382.9 g/mol. This compound is primarily utilized in research settings, particularly in pharmacological studies due to its potential biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds related to this compound. For instance, derivatives of sulfonamides containing similar structural motifs have demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves inhibition of bacterial growth through interference with essential metabolic pathways.

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Research indicates that it can inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions such as Alzheimer's disease and urinary tract infections, respectively . The binding interactions between these compounds and the target enzymes were studied using molecular docking techniques, revealing insights into their pharmacological effectiveness.

Antiviral Activity

In addition to its antibacterial properties, this compound and its derivatives have been evaluated for antiviral activity. A related compound, IMB-0523, was identified as a potential anti-HBV agent, demonstrating efficacy against hepatitis B virus through mechanisms distinct from existing treatments . This suggests that the compound may possess broad-spectrum antiviral properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, leading to alterations in enzyme activity and protein interactions. Key pathways involve:

  • Enzyme Inhibition : The compound binds to active sites on enzymes like AChE, preventing substrate access and effectively reducing enzyme activity.
  • Antibacterial Mechanisms : It disrupts bacterial metabolic processes by inhibiting key enzymes necessary for growth and replication.
  • Antiviral Mechanisms : By increasing intracellular levels of antiviral proteins such as APOBEC3G, it enhances the host's ability to combat viral infections .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several sulfonamide derivatives for their antimicrobial properties. Compounds exhibiting strong inhibitory effects against Salmonella typhi were noted, with many showing moderate to strong activity against other tested strains .
  • Enzyme Inhibition Studies : Research demonstrated that compounds similar to this compound exhibited significant inhibition of AChE and urease, with some derivatives achieving over 90% inhibition at certain concentrations .

Data Tables

Biological ActivityTargetEffectiveness
AntimicrobialSalmonella typhiModerate to Strong
AntimicrobialBacillus subtilisModerate
Enzyme InhibitionAChE>90% Inhibition
Enzyme InhibitionUrease>90% Inhibition
AntiviralHBVEffective

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N²-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N²-methylglycinamide, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves sulfonylation of a glycineamide precursor followed by sequential alkylation. For example:

  • Step 1 : React glycineamide with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) to install the sulfonyl group.
  • Step 2 : Introduce the 4-methoxybenzyl group via reductive amination or alkylation.
  • Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate intermediates. Confirm purity via LC-MS (>95%) and ¹H/¹³C NMR for structural validation .

Q. How can structural characterization of this compound be reliably performed?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for the sulfonyl (δ ~3.2 ppm for SO₂CH₃), methoxybenzyl (δ ~3.8 ppm for OCH₃), and glycinamide backbone (δ ~4.1–4.3 ppm for CH₂).
  • X-ray Crystallography : Resolve the sulfonamide torsion angle to confirm spatial arrangement of substituents.
  • FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anti-inflammatory Potential : Test COX-1/COX-2 inhibition via fluorometric assays (e.g., Cayman Chemical kits).
  • Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How does the sulfonyl group influence target binding affinity, and what computational tools can model these interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or bacterial dihydrofolate reductase.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonyl interactions (e.g., hydrogen bonding with Arg120 in COX-2).
  • SAR Analysis : Compare with analogs lacking the 4-chlorophenyl group to quantify sulfonyl contributions to potency .

Q. What strategies resolve contradictions in enzyme inhibition data (e.g., COX-2 vs. 5-LOX selectivity)?

  • Methodology :

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
  • Off-Target Profiling : Use a kinase/GPCR panel (e.g., Eurofins Cerep) to identify cross-reactivity.
  • Metabolite Screening : Incubate with liver microsomes (e.g., human CYP3A4) to detect active/inactive metabolites affecting assay results .

Q. How do structural analogs with modified aryl groups (e.g., 3-nitrophenyl vs. 4-chlorophenyl) affect pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Determine via shake-flask method (HPLC-UV detection) to compare hydrophobicity.
  • Plasma Stability Assay : Incubate in rat plasma (37°C, 24h) and quantify parent compound via LC-MS/MS.
  • Caco-2 Permeability : Assess intestinal absorption using monolayers (Papp values >1×10⁻⁶ cm/s indicate high permeability) .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • CRISPR Knockout Models : Generate COX-2 KO macrophages to isolate compound-specific effects in inflammation models.
  • Transcriptomics : Perform RNA-seq on treated cells (e.g., THP-1) to identify downstream pathways (NF-κB, MAPK).
  • In Vivo Efficacy : Use a murine LPS-induced endotoxemia model to correlate COX-2 inhibition with cytokine (IL-6, TNF-α) reduction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-methylglycinamide

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